Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

Description

BenchChem offers high-quality Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(10)2-5(4-14-7)9(11,12)13/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORSBDKODWUAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377120 | |

| Record name | Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-63-3 | |

| Record name | Methyl 3-chloro-5-(trifluoromethyl)-2-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. Its unique trifluoromethylpyridine scaffold is of significant interest in the synthesis of novel therapeutic agents. The CAS number for this compound is 885949-63-3 .[1]

Strategic Importance in Drug Development: The Trifluoromethylpyridine Motif

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry.[2] This is due to the unique properties it imparts, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[2] When combined with a pyridine ring, a common scaffold in pharmaceuticals, the resulting trifluoromethylpyridine derivatives become highly valuable intermediates for creating novel Active Pharmaceutical Ingredients (APIs).[3]

While Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is a specialized building block, its structural elements are found in compounds developed as androgen receptor modulators for conditions like prostate cancer. For instance, the synthesis of substituted diazaspiroalkanes, which act as androgen receptor modulators, utilizes closely related trifluoromethylpyridine precursors.[4] This highlights the potential of this class of compounds in developing treatments for hormone-related cancers.

The chloro- and acetate functionalities on the pyridine ring of the title compound offer versatile handles for further chemical modifications, allowing for the construction of complex molecular architectures necessary for potent and selective drug candidates.

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is crucial for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 885949-63-3 | PubChem[1] |

| Molecular Formula | C9H7ClF3NO2 | PubChem[1] |

| Molecular Weight | 253.60 g/mol | PubChem[1] |

| IUPAC Name | methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate | PubChem[1] |

| SMILES | COC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl | PubChem[1] |

| InChI Key | KORSBDKODWUAHP-UHFFFAOYSA-N | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate typically involves a multi-step process starting from more readily available pyridine derivatives. A plausible and efficient synthetic route is outlined below, based on established chemical transformations of related trifluoromethylpyridines.

A key precursor for this synthesis is 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is of significant industrial importance, particularly in the agrochemical field for the synthesis of compounds like fluazinam and fluopicolide.[5]

The overall synthetic strategy involves the selective functionalization of the pyridine ring, leveraging the directing effects of the existing substituents. The introduction of the acetate side chain at the 2-position is a critical step, often achieved through cross-coupling reactions or nucleophilic substitution.

Sources

- 1. Methyl 3-chloro-5-(trifluoromethyl)-2-pyridineacetate | C9H7ClF3NO2 | CID 2763726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. US9987261B2 - Substituted diazaspiroalkanes as androgen receptor modulators - Google Patents [patents.google.com]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is a halogenated pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural combination of a chloro-substituent, a trifluoromethyl group, and a methyl acetate moiety on a pyridine ring makes it a versatile building block for the synthesis of more complex molecules. The trifluoromethyl group, in particular, is a prized feature in drug design, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[1][2] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this important chemical intermediate.

Physicochemical Properties and Molecular Weight

The precise molecular weight of a compound is fundamental to its characterization and is crucial for stoichiometric calculations in chemical reactions. The molecular formula for Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is C₉H₇ClF₃NO₂.[3]

The molecular weight is calculated as follows:

-

Carbon (C): 9 atoms × 12.011 amu = 108.099 amu

-

Hydrogen (H): 7 atoms × 1.008 amu = 7.056 amu

-

Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

-

Fluorine (F): 3 atoms × 18.998 amu = 56.994 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight = 253.607 amu

This calculated value is consistent with the molecular weight of 253.60 g/mol provided by PubChem.[3]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₉H₇ClF₃NO₂ | PubChem[3] |

| Molecular Weight | 253.60 g/mol | PubChem[3] |

| IUPAC Name | methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate | PubChem[3] |

| CAS Number | 885949-63-3 | PubChem[3] |

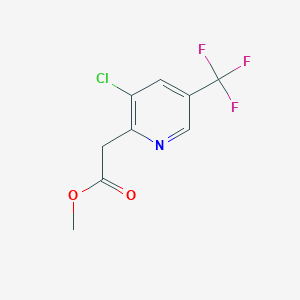

Chemical Structure

The chemical structure of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is depicted in the following diagram:

Caption: Chemical structure of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate.

Synthesis Methodology

The synthesis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate can be achieved through various synthetic routes, often involving the functionalization of a pre-existing trifluoromethylpyridine core. A common precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis generally involves a cross-coupling reaction to introduce the acetate side chain.

A plausible synthetic workflow is outlined below:

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Methyl 3-chloro-5-(trifluoromethyl)-2-pyridineacetate | C9H7ClF3NO2 | CID 2763726 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols.

Introduction: A Versatile Fluorinated Pyridine Building Block

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate, with CAS Number 885949-63-3, is a substituted pyridine derivative featuring a trifluoromethyl group, a chlorine atom, and a methyl acetate moiety. This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of complex organic molecules. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making trifluoromethylated pyridines sought-after scaffolds in drug discovery.[1]

This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Structural and General Properties

Below is a table summarizing the key identifiers and computed properties for Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate.

| Property | Value | Source |

| IUPAC Name | methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate | PubChem |

| CAS Number | 885949-63-3 | PubChem |

| Molecular Formula | C₉H₇ClF₃NO₂ | PubChem |

| Molecular Weight | 253.60 g/mol | PubChem |

| Canonical SMILES | COC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl | PubChem |

| InChI Key | KORSBDKODWUAHP-UHFFFAOYSA-N | PubChem |

| XLogP3 | 2.2 | PubChem |

| Appearance | (Predicted) Solid or liquid |

Synthesis and Purification

The synthesis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate can be approached through a multi-step sequence, typically involving the formation of the pyridinylacetic acid precursor followed by esterification. A plausible and efficient synthetic route is outlined below, based on analogous transformations of related compounds.

Synthesis of the Precursor: [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid

The synthesis of the carboxylic acid precursor is a critical first step. A common strategy involves the conversion of a related pyridine derivative. For instance, a synthetic pathway could start from 2-cyano-3-chloro-5-trifluoromethylpyridine.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

This protocol is a representative procedure based on standard organic chemistry transformations.

Step 1: Synthesis of [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyano-3-chloro-5-trifluoromethylpyridine (1.0 eq).

-

Hydrolysis: Add concentrated hydrochloric acid (sufficient to dissolve the starting material).

-

Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Esterification to Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

-

Reaction Setup: In a round-bottom flask, dissolve the [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid (1.0 eq) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl ester can be purified by column chromatography on silica gel.

Spectroscopic Characterization

While specific experimental spectra for the title compound are not widely available in the public domain, this section outlines the expected spectroscopic data based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.

-

A singlet for the methylene protons (-CH₂-) adjacent to the pyridine ring and the carbonyl group, likely in the range of 3.8-4.2 ppm.

-

Two distinct signals in the aromatic region for the two pyridine protons. The proton at the 4-position would appear as a doublet, and the proton at the 6-position would also be a doublet, with chemical shifts influenced by the electron-withdrawing trifluoromethyl and chloro groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework. Key expected signals include:

-

A signal for the methyl ester carbon (-OCH₃) around 52-55 ppm.

-

A signal for the methylene carbon (-CH₂-) around 35-45 ppm.

-

Several signals in the aromatic region (120-160 ppm) for the five carbons of the pyridine ring, with their chemical shifts influenced by the substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 253, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the methoxy group, the carbomethoxy group, and cleavage of the acetate side chain.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C-Cl and C-F stretching vibrations in the fingerprint region.

Reactivity and Chemical Transformations

The chemical reactivity of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is dictated by its functional groups.

Diagram of Key Reactive Sites:

Caption: Key reactive sites on the molecule.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, especially given the electron-withdrawing nature of the trifluoromethyl group and the ring nitrogen. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, to further functionalize the molecule.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid.[1] This acid can then be used in amide coupling reactions or other transformations.

-

Reactions at the α-Carbon: The methylene protons alpha to the carbonyl group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, or condensation reactions at this position.

Applications in Synthesis

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the agrochemical and pharmaceutical industries. Its trifluoromethylpyridine core is a common feature in many bioactive compounds.

Agrochemicals

This compound is a valuable precursor for the synthesis of novel pesticides. The trifluoromethylpyridine moiety is present in several commercial herbicides and insecticides.[1] For example, it can be used to synthesize derivatives that act as inhibitors of specific enzymes in pests, leading to potent and selective pest control.

Pharmaceuticals

In medicinal chemistry, this building block is utilized in the synthesis of compounds targeting a wide range of therapeutic areas. The unique electronic properties conferred by the trifluoromethyl and chloro substituents can lead to enhanced binding to biological targets and improved pharmacokinetic profiles. For instance, derivatives of this molecule have been explored as potential inhibitors of various enzymes and receptors.

Safety and Handling

Hazard Summary for 2-chloro-5-(trifluoromethyl)pyridine:

-

Health Hazards: Harmful if swallowed or inhaled. May cause damage to organs through prolonged or repeated exposure.[2]

-

Physical Hazards: Combustible liquid.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is a key synthetic intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its versatile reactivity, stemming from the strategically placed functional groups, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers working with this important building block.

References

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Methyl 3-chloro-5-(trifluoromethyl)-2-pyridineacetate | C9H7ClF3NO2 | CID - PubChem. (URL: [Link])

-

2-Chloro-5-(chloromethyl)pyridine - ResearchGate. (URL: [Link])

-

EP 2 368 550 B1 - European Patent Office. (URL: [Link])

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. (URL: [Link])

-

Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Patsnap Eureka. (URL: [Link])

-

(PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl) - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers. (URL: [Link])

-

[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467 - PubChem. (URL: [Link])

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P

-

Characterization of some synthetic Ru and Ir complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed. (URL: [Link])

-

The Identification of (R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a small molecule - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate, a key building block in the development of various agrochemicals and pharmaceuticals. This document delves into the strategic considerations behind the chosen synthetic route, offering detailed, step-by-step protocols for each key transformation. The synthesis commences with the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine and proceeds through a pivotal cyanomethylation step, followed by hydrolysis and final esterification. This guide is intended to equip researchers and process chemists with the necessary knowledge to confidently replicate and optimize this synthesis.

Introduction: Significance and Synthetic Strategy

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is a vital intermediate in the synthesis of numerous biologically active molecules. Its trifluoromethylpyridine core is a common motif in modern agrochemicals, conferring desirable properties such as enhanced metabolic stability and binding affinity to biological targets.

The synthetic approach detailed herein is designed for efficiency and scalability, prioritizing the use of readily available starting materials and well-understood, high-yielding chemical transformations. The overall strategy can be dissected into three core stages:

-

Cyanomethylation: Introduction of the acetonitrile moiety at the 2-position of the pyridine ring.

-

Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

-

Esterification: Formation of the final methyl ester.

This pathway offers a logical and practical approach to the target molecule, minimizing the number of synthetic steps and employing cost-effective reagents.

Visualizing the Synthesis Pathway

The following diagram illustrates the overall synthetic transformation from the starting material to the final product.

Caption: Overall synthesis pathway for Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate.

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step guide for the synthesis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate.

Stage 1: Synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile

The initial and most critical step is the selective introduction of the cyanomethyl group at the 2-position of the pyridine ring. This is achieved via a substitution reaction with acetonitrile on 2,3-dichloro-5-(trifluoromethyl)pyridine.

Causality of Experimental Choices:

-

Starting Material: 2,3-dichloro-5-(trifluoromethyl)pyridine is an ideal starting material due to the differential reactivity of the two chlorine atoms. The chlorine at the 2-position is more susceptible to nucleophilic substitution.

-

Reagents: Acetonitrile serves as both the reactant and the solvent in some protocols. The use of a strong base, such as sodium methoxide or sodium ethoxide, is crucial for the deprotonation of acetonitrile, forming the nucleophilic cyanomethyl anion.

-

Catalyst: While not always mandatory, a phase-transfer catalyst or a copper-based catalyst can enhance the reaction rate and yield.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (110-130 °C) under pressure to facilitate the substitution reaction. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.

Experimental Protocol:

A detailed protocol for this transformation is described in patent CN108863915B[1].

-

To a pressure-rated reaction vessel, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1 mmol), acetonitrile (10-15 mL), a base such as sodium methoxide or sodium ethoxide (1.2-1.4 mmol), and a catalyst (e.g., a copper(I) salt, 2-4 mg).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to 110-130 °C and maintain for 10-16 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any solid residues.

-

Concentrate the filtrate under reduced pressure to remove a portion of the acetonitrile.

-

Pour the concentrated mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | [1] |

| Reagents | Acetonitrile, Sodium Methoxide/Ethoxide | [1] |

| Temperature | 110-130 °C | [1] |

| Reaction Time | 10-16 hours | [1] |

| Typical Yield | Not explicitly stated in the abstract | [1] |

Stage 2: Hydrolysis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

The second stage involves the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid. This is a standard and well-documented transformation in organic chemistry.

Causality of Experimental Choices:

-

Reaction Type: The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. The choice of conditions may depend on the stability of the substrate to acid or base.

-

Acidic Hydrolysis: Typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via the formation of an amide intermediate.

-

Basic Hydrolysis: Involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. This initially forms the carboxylate salt, which is then protonated in a separate acidic workup step.

Experimental Protocol (General Procedure):

-

In a round-bottom flask, dissolve 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile in a suitable solvent (e.g., ethanol, water, or a mixture).

-

Add an excess of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., 40% aqueous sodium hydroxide).

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

For acidic hydrolysis: Carefully pour the cooled reaction mixture onto ice and collect the precipitated solid by filtration. Wash the solid with cold water and dry.

-

For basic hydrolysis: Acidify the cooled reaction mixture with a strong acid (e.g., concentrated hydrochloric acid) until the pH is acidic. The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

-

The crude 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid can be purified by recrystallization.

Stage 3: Esterification of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid to Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a classic and efficient method for this transformation.

Causality of Experimental Choices:

-

Reagents: Methanol serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

-

Reaction Conditions: The reaction is typically carried out at reflux temperature to drive the equilibrium towards the formation of the ester. The removal of water, a byproduct of the reaction, can also increase the yield.

Experimental Protocol (Fischer Esterification):

-

In a round-bottom flask equipped with a reflux condenser, suspend or dissolve 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate.

-

The product can be purified by column chromatography on silica gel if necessary.

Data Summary Table:

| Parameter | Value |

| Starting Material | 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid |

| Reagents | Methanol, Sulfuric Acid (catalytic) |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Typical Yield | Generally high for Fischer esterification |

Workflow Visualization

The following diagram outlines the key experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate.

Conclusion

The synthesis pathway detailed in this guide offers a practical and efficient method for the preparation of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate. By leveraging a key cyanomethylation reaction followed by standard hydrolysis and esterification, this approach provides a reliable route for obtaining this valuable intermediate. The provided protocols, grounded in established chemical principles and supported by patent literature, serve as a solid foundation for researchers in the fields of agrochemical and pharmaceutical development. Further optimization of reaction conditions may lead to even higher yields and purity, facilitating the large-scale production of this important chemical building block.

References

- CN108863915B - Synthesis method of fluopyram intermediate 2- [ 3-chloro-5 (trifluoromethyl)

-

Brainly.in - conversion of Acetonitrile into Acetic acid. (URL: [Link])

Sources

A Technical Guide to the Spectroscopic Profile of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate. As a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, a thorough understanding of its structural and electronic properties is paramount for researchers and developers in the chemical industry. This document offers an in-depth examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations provided herein are based on established principles of spectroscopic analysis and data from structurally related compounds, offering a robust framework for the characterization of this molecule.

Molecular Structure and Key Features

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate possesses a substituted pyridine ring, a common scaffold in bioactive molecules. The presence of a chlorine atom, a trifluoromethyl group, and a methyl acetate substituent creates a unique electronic environment that is reflected in its spectroscopic signature.

Molecular Formula: C₉H₇ClF₃NO₂[1]

Molecular Weight: 253.60 g/mol [1]

IUPAC Name: methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this molecule is predicted to show three distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the acetate group, and the methyl protons of the ester.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet | 1H | H-6 |

| ~8.1 | Doublet | 1H | H-4 |

| ~4.1 | Singlet | 2H | -CH₂- |

| ~3.8 | Singlet | 3H | -OCH₃ |

Causality of Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-6 and H-4): The protons on the pyridine ring are expected to appear in the downfield region (δ > 7.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the chlorine and trifluoromethyl groups further deshields these protons. The H-6 proton is anticipated to be the most downfield due to its proximity to the nitrogen atom and the trifluoromethyl group. The H-4 proton will also be significantly downfield. These two protons will appear as doublets due to coupling with each other. The coupling constant (J) is expected to be small, characteristic of a meta-coupling in a pyridine ring.

-

Methylene Protons (-CH₂-): The methylene protons are adjacent to the electron-withdrawing carbonyl group and the pyridine ring, which will shift their signal downfield to around δ 4.1 ppm. These protons are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (-OCH₃): The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a singlet around δ 3.8 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (ester) |

| ~150 | C-2 (pyridine) |

| ~148 (quartet) | C-5 (pyridine) |

| ~145 | C-6 (pyridine) |

| ~135 | C-3 (pyridine) |

| ~122 (quartet) | -CF₃ |

| ~53 | -OCH₃ |

| ~40 | -CH₂- |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field (~170 ppm).

-

Pyridine Ring Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the chlorine atom (C-3) will also have a distinct chemical shift.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a quartet and will be shifted upfield compared to the aromatic carbons.

-

Aliphatic Carbons: The methyl (-OCH₃) and methylene (-CH₂-) carbons will appear in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: A Fluorine-Focused Investigation

¹⁹F NMR is a highly sensitive technique that is particularly useful for compounds containing fluorine.

Predicted ¹⁹F NMR Data:

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is typically observed around -60 to -70 ppm (relative to CFCl₃). The signal will be a singlet as there are no nearby fluorine or hydrogen atoms to couple with.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1350-1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~1250 | Strong | C-O stretching (ester) |

| ~800-700 | Medium-Strong | C-Cl stretching |

Interpretation of the IR Spectrum:

The most characteristic peaks in the IR spectrum will be the strong C=O stretch of the ester group and the strong C-F stretching vibrations of the trifluoromethyl group. The presence of the pyridine ring will be indicated by the C=C and C=N stretching bands.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 253. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at m/z 255 that is approximately one-third the intensity of the M⁺ peak.

-

Major Fragmentation Peaks: Key fragmentation pathways are likely to involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 222, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 194. Further fragmentation of the pyridine ring is also expected.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Visualizing the Data

Molecular Structure and Atom Numbering

Caption: Molecular structure of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate with atom numbering.

Predicted ¹H NMR Chemical Shift Ranges

Caption: Predicted ¹H NMR chemical shift regions for key protons.

Conclusion

This technical guide provides a detailed prediction and interpretation of the spectroscopic data for Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate. By understanding its characteristic NMR, IR, and MS profiles, researchers can confidently identify and characterize this important chemical intermediate, ensuring the quality and integrity of their synthetic work. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar molecules.

References

-

PubChem. Methyl 3-chloro-5-(trifluoromethyl)-2-pyridineacetate. National Center for Biotechnology Information. [Link][1]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H NMR spectrum of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate, a substituted pyridine derivative of interest in medicinal chemistry and agrochemical research.[1] We will delve into a predictive analysis of its ¹H NMR spectrum, provide a robust experimental protocol for data acquisition, and discuss the nuances of spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural characterization.

Predicted ¹H NMR Spectrum Analysis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

The structure of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate presents a unique arrangement of proton environments, the analysis of which provides a clear fingerprint of the molecule.[2] A thorough examination of the ¹H NMR spectrum can be broken down into the analysis of chemical shifts, signal multiplicities, coupling constants, and integration.[3][4]

Molecular Structure and Proton Environments:

The molecule comprises three distinct sets of non-equivalent protons:

-

Methyl Protons (CH₃): The three protons of the methyl ester group.

-

Methylene Protons (CH₂): The two protons of the acetate methylene bridge.

-

Pyridyl Protons (Ar-H): The two protons on the pyridine ring.

Caption: Molecular structure of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate with key proton groups highlighted.

Chemical Shift (δ) Prediction:

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups tend to deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect.[5]

-

Methyl Protons (H-b): The protons of the methyl ester group are expected to appear as a singlet in the range of δ 3.7-3.9 ppm . The adjacent oxygen atom of the ester functionality is electron-withdrawing, leading to this downfield shift compared to a standard alkane.

-

Methylene Protons (H-a): The methylene protons are situated between the pyridine ring and the carbonyl group of the ester. Both of these are electron-withdrawing moieties, which will significantly deshield these protons. Consequently, their signal is predicted to be a singlet in the region of δ 4.0-4.2 ppm .

-

Pyridyl Protons (H-4 and H-6): The pyridine ring contains two protons at positions 4 and 6. The nitrogen atom and the chloro and trifluoromethyl substituents are all electron-withdrawing, which will cause these aromatic protons to be significantly deshielded.

-

H-4: This proton is situated between the chloro and trifluoromethyl groups and is expected to be the most deshielded of the two aromatic protons, with a predicted chemical shift around δ 8.0-8.2 ppm .

-

H-6: This proton is adjacent to the nitrogen atom and is also strongly deshielded, with an expected chemical shift in the range of δ 8.6-8.8 ppm .

-

Multiplicity (Splitting Pattern) Prediction:

The splitting pattern of a signal is determined by the number of adjacent, non-equivalent protons according to the n+1 rule.

-

Methyl Protons (H-b): These protons have no adjacent protons, so their signal will appear as a singlet .

-

Methylene Protons (H-a): Similarly, the methylene protons have no neighboring protons and will also be a singlet .

-

Pyridyl Protons (H-4 and H-6): These two protons are on the same aromatic ring and will couple with each other. Since they are separated by three bonds, they will exhibit spin-spin coupling. H-4 will be split by H-6 into a doublet , and H-6 will be split by H-4 into a doublet .

Coupling Constant (J) Prediction:

The coupling constant (J) is the distance between the lines in a multiplet and provides information about the connectivity of the coupled protons. For protons on a pyridine ring that are meta to each other (separated by four bonds, as is the case for H-4 and H-6), the coupling constant is typically small. A J value in the range of 2.0-3.0 Hz is expected for the coupling between H-4 and H-6.

Integration Prediction:

The area under each NMR signal is proportional to the number of protons it represents.

-

Methyl Signal (H-b): Will integrate to 3H .

-

Methylene Signal (H-a): Will integrate to 2H .

-

Pyridyl Signals (H-4 and H-6): Each will integrate to 1H .

Tabulated Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-b (CH₃) | 3.7 - 3.9 | Singlet | - | 3H |

| H-a (CH₂) | 4.0 - 4.2 | Singlet | - | 2H |

| H-4 (Ar-H) | 8.0 - 8.2 | Doublet | 2.0 - 3.0 | 1H |

| H-6 (Ar-H) | 8.6 - 8.8 | Doublet | 2.0 - 3.0 | 1H |

Experimental Protocol for ¹H NMR Acquisition

A high-quality ¹H NMR spectrum is contingent upon proper sample preparation and the selection of appropriate acquisition parameters.[6]

Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of "Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate".[7]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[6] Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ if solubility is an issue.[7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can also reference the residual solvent peak.[5]

Caption: Experimental workflow for ¹H NMR sample preparation and data acquisition.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0 to 12 ppm).

Discussion and Interpretation

The predicted ¹H NMR spectrum provides a clear and unambiguous fingerprint for the verification of the structure of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate. The presence of two singlets with integrations of 3H and 2H, respectively, in the aliphatic region confirms the methyl acetate moiety. The two doublets in the aromatic region, each with an integration of 1H and a small coupling constant, are characteristic of the two meta-coupled protons on the highly substituted pyridine ring.

For a comprehensive structural confirmation, it is highly recommended to acquire complementary spectroscopic data, such as ¹³C NMR, which would provide information on the carbon framework of the molecule. Mass spectrometry would also be invaluable for determining the molecular weight and fragmentation pattern, further corroborating the proposed structure.

References

- Vertex AI Search, Grounding API Redirect. (n.d.). A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM.

- University of Arizona. (n.d.). NMR Sample Preparation.

- PubChem. (2025). Methyl 3-chloro-5-(trifluoromethyl)-2-pyridineacetate.

- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- Katritzky, A. R., et al. (2006). One-bond and long-range coupling constants of substituted 2-cyanopyridines. Journal of Molecular Structure, 783(1-3), 191-203.

- Abramovitch, R. A., & Singer, G. M. (1974). Part A. Properties and Reactions of Pyridines. In Pyridine and Its Derivatives, Supplement Part One (pp. 1-135). John Wiley & Sons, Inc.

- Cioffi, A. G., et al. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Fluorine Chemistry, 132(10), 754-760.

- BLDpharm. (n.d.). 1041559-46-9|Methyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)acetate.

- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum.

- OpenOChem Learn. (n.d.). Interpreting.

- Li, Y., et al. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 18(21), 5628-5631.

- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- National Institutes of Health. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles.

- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- National Institutes of Health. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.

- Iowa State University. (n.d.). NMR Coupling Constants.

- ACS Publications. (2014, January 22). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.

- ElectronicsAndBooks. (n.d.). The Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. Synthesis and Spectra of Steroids Having 20,21-Bisethylene Dio.

- AIP Publishing. (n.d.). Proton Chemical Shifts of the γ‐Substituted Pyridines.

- Iowa State University. (n.d.). NMR Sample Preparation.

- University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data.

- National Institutes of Health. (n.d.). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Google Patents. (n.d.). EP 2 368 550 B1.

- PubChem. (n.d.). 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 3-chloro-5-(trifluoromethyl)-2-pyridineacetate | C9H7ClF3NO2 | CID 2763726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. acdlabs.com [acdlabs.com]

- 6. How To [chem.rochester.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

13C NMR analysis of "Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate"

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

Introduction: The Structural Imperative

In the landscape of modern drug discovery and agrochemical development, pyridyl scaffolds are of paramount importance. Their unique electronic properties and ability to engage in critical biological interactions make them privileged structures. The compound, Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate, incorporates several key pharmacophores: a halogenated pyridine ring, a trifluoromethyl group known for enhancing metabolic stability and binding affinity, and a methyl ester side chain.

Unambiguous structural elucidation is the cornerstone of chemical research and development. Any uncertainty in the molecular structure can invalidate biological data and impede regulatory approval. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct census of the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, offering a high-fidelity map of the molecular architecture.

This guide provides a comprehensive technical overview of the ¹³C NMR analysis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate. It is designed for researchers, scientists, and drug development professionals, offering not just a predicted spectrum, but a deep dive into the causal electronic factors that govern the observed chemical shifts and coupling patterns. We will explore the theoretical underpinnings, a detailed predictive analysis for each carbon nucleus, and a robust, field-proven experimental protocol for acquiring high-quality spectral data.

Part 1: Foundational Principles of ¹³C NMR in the Context of the Target Molecule

Standard proton-decoupled ¹³C NMR spectroscopy simplifies the spectrum by removing one-bond ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom. The position of this peak, its chemical shift (δ), is highly sensitive to the local electronic environment.[1]

Several key factors influence the ¹³C chemical shifts in our target molecule:

-

Hybridization State : sp²-hybridized carbons of the pyridine ring and the carbonyl group resonate significantly downfield (higher ppm) compared to the sp³-hybridized carbons of the methylene and methyl groups.[1][2]

-

Electronegativity : The presence of highly electronegative atoms (N, O, Cl, F) causes a deshielding effect on adjacent carbons, shifting their signals downfield. The nitrogen in the pyridine ring, the chloro substituent, and the ester's oxygen atoms are primary influencers.[1]

-

Substituent Effects on the Pyridine Ring : The electronic character of the chloro, trifluoromethyl, and methyl acetate groups modulates the electron density around the pyridine ring. Electron-withdrawing groups, such as -Cl and -CF₃, generally deshield the ipso and para carbons while having a smaller effect on the meta carbons.[3]

-

Carbon-Fluorine (C-F) Coupling : A defining feature of this spectrum will be the scalar coupling between ¹³C and ¹⁹F nuclei. The ¹⁹F isotope has a spin of I=1/2 and is 100% naturally abundant. This results in observable splitting patterns:

-

¹JCF Coupling : A large, one-bond coupling will split the CF₃ carbon signal into a quartet (n+1 rule, where n=3 fluorine atoms).

-

ⁿJCF Coupling : Smaller, through-bond couplings will split the signals of carbons two (²JCF), three (³JCF), and even four (⁴JCF) bonds away from the fluorine atoms. The carbon directly attached to the CF₃ group (C-5) is expected to show a distinct quartet splitting.[4][5]

-

Part 2: Predictive Analysis of the ¹³C NMR Spectrum

To facilitate a clear analysis, the carbon atoms of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate are systematically numbered as shown below.

Caption: Numbering scheme for Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate.

Based on established chemical shift ranges and substituent effects, a detailed prediction for each carbon signal is presented below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

| C9 (C=O) | 168 - 172 | Singlet (or very narrow multiplet) | Resides in the characteristic range for ester carbonyl carbons.[2][6] Expected to be a singlet, but may show a very small ⁴JCF coupling. |

| C2 | 152 - 156 | Singlet (or very narrow multiplet) | Pyridine α-carbon, deshielded by the ring nitrogen and substituted with the electron-withdrawing acetate group. |

| C6 | 148 - 152 | Doublet of Quartets (dq) or Broad Quartet | Pyridine α-carbon, deshielded by nitrogen. Expected to show coupling to H4 (³JCH) and the CF₃ group (³JCF). |

| C4 | 137 - 141 | Doublet (d) | Pyridine γ-carbon. Deshielded by the inductive effect of the CF₃ group. Will show primary coupling to its attached proton. |

| C5 | 128 - 133 | Quartet (q) | Pyridine β-carbon attached to the strongly electron-withdrawing CF₃ group. Will exhibit significant ²JCF coupling, splitting the signal into a quartet.[4] |

| C3 | 125 - 130 | Singlet (or very narrow multiplet) | Pyridine β-carbon attached to the chloro group. The deshielding effect of chlorine is offset by its position relative to other groups. |

| C7 (CF₃) | 120 - 125 | Quartet (q) | The trifluoromethyl carbon itself. It is significantly deshielded and exhibits a large ¹JCF coupling, resulting in a prominent quartet.[4][5][7] |

| C10 (OCH₃) | 52 - 54 | Singlet (or Quartet, q) | Typical chemical shift for a methyl ester carbon. In proton-decoupled spectra, it appears as a singlet. |

| C8 (CH₂) | 38 - 42 | Singlet (or Triplet, t) | An sp³-hybridized carbon positioned between two electron-withdrawing groups (pyridine ring and carbonyl), shifting it downfield. |

Part 3: Experimental Protocol for Data Acquisition

The following protocol is a self-validating system designed to ensure high-quality, reproducible data. The causality behind each step is explained to empower the scientist to adapt the methodology as needed.

Workflow Overview

Caption: Experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Step 1.1 (Weighing): Accurately weigh 25-50 mg of the solid "Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate".

-

Step 1.2 (Solvent Selection): Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the sample vial.

-

Causality: CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at 77.16 ppm, which can serve as a secondary chemical shift reference.[10]

-

-

Step 1.3 (Dissolution): Ensure complete dissolution of the sample by vortexing or brief sonication. A clear, particulate-free solution is critical.

-

Causality: Undissolved solids will severely degrade the magnetic field homogeneity (shimming), leading to broad, distorted peaks and a loss of resolution.

-

-

Step 1.4 (Transfer): Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition (on a 400 MHz Spectrometer):

-

Step 2.1 (Lock and Shim): Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field frequency. Perform automated or manual shimming to optimize the field homogeneity.

-

Causality: The lock counteracts field drift over time. Shimming physically adjusts the magnetic field to make it as uniform as possible across the sample volume, which is essential for achieving sharp, symmetrical peaks.

-

-

Step 2.2 (Experiment Setup):

-

Pulse Program: Select a standard proton-decoupled pulse program, such as zgpg30 (Bruker). This uses a 30° pulse angle.

-

Causality: A smaller flip angle (30° vs. 90°) allows for a shorter relaxation delay (D1) between scans without saturating the signals of carbons with long relaxation times (T₁), particularly quaternary carbons. This improves the overall time efficiency of the experiment.

-

-

Relaxation Delay (D1): Set to 2.0 seconds.

-

Causality: This delay allows the carbon nuclei to relax back towards equilibrium after a pulse. A 2-second delay is a good starting point for ensuring that even quaternary carbons are sufficiently relaxed to be observed, though they will still have lower intensity than protonated carbons.

-

-

Number of Scans (NS): Set to 1024.

-

Causality: Due to the low natural abundance of ¹³C (1.1%), signal averaging is required to achieve an adequate S/N. The S/N increases with the square root of the number of scans. 1024 scans is a typical starting point for a sample of this concentration.

-

-

-

-

Data Processing:

-

Step 3.1 (Fourier Transform): Apply an exponential multiplication function (line broadening, LB = 1 Hz) to the Free Induction Decay (FID) and perform a Fourier Transform.

-

Causality: The raw signal (FID) is in the time domain. Fourier transformation converts it into the familiar frequency domain spectrum. Applying a line broadening function slightly reduces resolution but improves the S/N.

-

-

Step 3.2 (Correction and Referencing): Perform phase and baseline corrections to ensure all peaks are upright and the baseline is flat. Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Causality: Proper phasing and a flat baseline are essential for accurate peak identification and integration. Referencing to a known standard ensures the accuracy and comparability of the chemical shift values.

-

-

Step 3.3 (Analysis): Identify and label all peaks, paying close attention to the predicted chemical shifts and the characteristic quartet patterns arising from C-F coupling.

-

Conclusion

The ¹³C NMR spectrum of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate provides a wealth of structural information. A successful analysis hinges on a synergistic approach combining theoretical prediction with meticulous experimental execution. By understanding the influence of the heteroaromatic system and its diverse substituents on the carbon chemical shifts, and by recognizing the distinctive splitting patterns introduced by the trifluoromethyl group, researchers can confidently verify the structure of this complex molecule. The protocol outlined herein provides a reliable framework for obtaining high-fidelity data, forming a critical component of the comprehensive characterization required in modern chemical sciences.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

-

Chem Help ASAP (2022). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Mian, A. A., & Barlin, G. B. (1982). 13C N.M.R. Spectra of Substituted Pyridines. Australian Journal of Chemistry, 35(5), 1047-1052. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Calgary, Department of Chemistry. Ch 13 - 13C NMR Spectroscopy. [Link]

-

UCL, Department of Chemistry. Sample Preparation. [Link]

-

OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. [Link]

-

Foris, A. (2015). Response to "In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?". ResearchGate. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540–547. [Link]

- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.

-

University of Wisconsin-Madison, NMR Facility. Sample Preparation and Positioning. [Link]

-

Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1004–1015. [Link]

- Macomber, R. S. (1995). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pugmire, R. J., & Grant, D. M. (1968). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Journal of the American Chemical Society, 90(25), 697–703. [Link]

Sources

- 1. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. youtube.com [youtube.com]

- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. organomation.com [organomation.com]

- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

Mass spectrometry fragmentation of "Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate"

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

**Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate, a compound of interest in agrochemical and pharmaceutical research due to its trifluoromethylpyridine (TFMP) moiety.[1] Understanding its fragmentation pathways is critical for unambiguous identification, structural elucidation, and metabolic studies. This document details the predicted fragmentation patterns under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. By synthesizing first-principles knowledge of fragmentation chemistry with data on analogous structures, we present validated, step-by-step protocols for robust analysis and provide visual diagrams of the key dissociation pathways to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction: The Analytical Imperative

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate belongs to a class of halogenated and trifluoromethyl-substituted pyridine derivatives. The trifluoromethylpyridine (TFMP) structural fragment is a well-established pharmacophore in modern pesticides and pharmaceuticals, prized for its unique physicochemical properties and potent biological activity.[1] Consequently, the ability to accurately detect and characterize TFMP-containing molecules in complex matrices is paramount. Mass spectrometry (MS) stands as the definitive tool for this purpose, offering unparalleled sensitivity and structural specificity. This guide elucidates the fragmentation logic of the title compound, providing a predictive framework for its identification.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for developing analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClF₃NO₂ | PubChem[2] |

| Average Molecular Weight | 253.60 g/mol | PubChem[2] |

| Monoisotopic Mass | 253.01174 Da (for ³⁵Cl) | PubChem[2] |

| IUPAC Name | methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate | PubChem[2] |

General Principles of Fragmentation for the Target Molecule

The fragmentation of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate is governed by the interplay of its distinct functional groups: the pyridine ring, the methyl ester side chain, the chloro substituent, and the trifluoromethyl group.

-

Pyridine Ring: As an aromatic heterocycle, the pyridine ring is a stable entity and will often form the core of the most abundant fragment ions, especially in ESI-MS. Protonation will preferentially occur on the basic nitrogen atom.[3][4]

-

Methyl Ester Chain: This side chain presents several predictable cleavage points. Under EI, alpha-cleavage between the methylene group and the pyridine ring is likely. Cleavage of the C-O and C=O bonds within the ester group itself is also a classic fragmentation route.[5] In ESI-MS/MS, the protonated ester can readily lose a neutral molecule of methanol.[6]

-

Chlorine Isotope Pattern: The natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a definitive diagnostic signature. Any chlorine-containing fragment will appear as a doublet, with the M+2 peak having approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.[7][8]

-

Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing and generally stable, though its loss as a radical (·CF₃) is possible under high-energy conditions.

Electron Ionization (EI-MS) Fragmentation Analysis

Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The process begins with the formation of a radical cation, M⁺•.

The primary fragmentation events are driven by the stability of the resulting ions and neutral radicals. The most favored cleavages are those that produce stable carbocations or resonance-stabilized acylium or aromatic ions.[9]

Proposed EI Fragmentation Pathway

The major fragmentation pathways initiated from the molecular ion (m/z 253) are depicted below.

Caption: Proposed fragmentation pathways for the [M+H]⁺ ion in ESI-MS/MS.

-

Loss of Methanol (CH₃OH): The most characteristic fragmentation for a protonated methyl ester is the neutral loss of methanol (32 Da). This yields a prominent product ion at m/z 222/224 . This reaction is mechanistically favorable and is a reliable indicator of the methyl ester functionality. [6]* Sequential Loss of Carbon Monoxide (CO): The ion at m/z 222/224 can undergo further fragmentation by losing carbon monoxide (28 Da), resulting in a product ion at m/z 194/196 .

-

Loss of Water (H₂O): A minor pathway involving the loss of water (18 Da) from the protonated molecule might be observed at m/z 236/238 , potentially arising from rearrangement.

Summary of Key Diagnostic Fragments

The following table summarizes the key ions expected from the fragmentation of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate.

| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Ionization Mode | Proposed Origin |

| 253/255 | [C₉H₇ClF₃NO₂]⁺• | EI | Molecular Ion (M⁺•) |

| 254/256 | [C₉H₈ClF₃NO₂]⁺ | ESI | Protonated Molecule ([M+H]⁺) |

| 222/224 | [C₈H₄ClF₃NO]⁺ | EI | [M - •OCH₃]⁺ |

| 222/224 | [C₈H₅ClF₃NO]⁺ | ESI | [M+H - CH₃OH]⁺ |

| 194/196 | [C₇H₄ClF₃N]⁺ | EI | [M - •COOCH₃]⁺ |

| 194/196 | [C₇H₅ClF₃N]⁺ | ESI | [M+H - CH₃OH - CO]⁺ |

| 180/182 | [C₆H₂ClF₃N]⁺• | EI | Alpha-cleavage loss of side chain |

Experimental Protocols & Workflow

To validate the proposed fragmentation, rigorous and well-defined experimental procedures are necessary. The following protocols provide a self-validating framework for analysis.

General Experimental Workflow

Caption: General workflow for MS analysis of the target compound.

Protocol 1: Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a volatile solvent such as ethyl acetate or hexane.

-

GC System:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

-

MS System:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak (m/z 253/255) and major fragment ions. Compare the observed spectrum to the predicted pathway.

-

Protocol 2: Liquid Chromatography - Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

-

LC System:

-